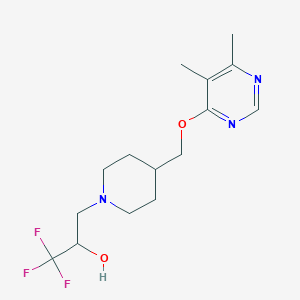

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F3N3O2/c1-10-11(2)19-9-20-14(10)23-8-12-3-5-21(6-4-12)7-13(22)15(16,17)18/h9,12-13,22H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTSUHPWQSVRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)CC(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents.

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to activation of PI3K. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability.

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound could have potential therapeutic effects in cancer treatment.

Biological Activity

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic compound characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a trifluoropropanol group. This unique combination of functional groups suggests potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C15H22F3N3O2

- Molecular Weight : 333.35 g/mol

The structure includes:

- A piperidine ring which is known for its role in various biological activities.

- A pyrimidine derivative that often exhibits enzyme inhibition properties.

- A trifluoropropanol moiety which can enhance lipophilicity and biological interactions.

Biological Activity

Research indicates that compounds with similar structural features often exhibit notable biological activities. The biological activity of this compound may include:

1. Enzyme Inhibition

Compounds with trifluoromethyl groups are often potent enzyme inhibitors. The presence of the pyrimidine ring suggests potential inhibition of kinases or phosphodiesterases.

2. Antimicrobial Activity

Similar compounds have shown antibacterial and antifungal properties. For instance, trifluoromethylpyridine derivatives have been reported to exhibit significant antibacterial activity against various pathogens .

3. Anticancer Potential

Pyrimidine derivatives are frequently explored for their anticancer properties due to their ability to interfere with nucleic acid synthesis and cell proliferation pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the expected biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Pyridine structure | Antimicrobial |

| 5-Fluoroindole | Indole structure | Anticancer |

| 1-(4-Pyridyl)-3-methylurea | Pyridine and urea | Antidiabetic |

The unique combination of trifluoromethyl and pyrimidine groups in the target compound may confer distinct pharmacological properties not observed in others.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activities of related compounds:

Study 1: Antibacterial Activity

In a study evaluating novel trifluoromethylpyridine amides, compounds demonstrated significant antibacterial effects against Xanthomonas oryzae and Ralstonia solanacearum. Some derivatives exhibited higher activity than commercial standards at concentrations as low as 50 mg/L .

Study 2: Enzyme Interaction Studies

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of similar compounds based on their structural features. These models suggest that the target compound may interact effectively with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous derivatives based on structural motifs, physicochemical properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison

*Molecular weights estimated from empirical formulas.

Key Observations

Replacement of pyrimidine with benzisoxazole (as in ) introduces rigidity and electron-withdrawing effects, which could alter target engagement or metabolic pathways.

Fluorination Effects: The trifluoromethyl group in the target compound improves lipophilicity (logP ~2.5–3.0*), favoring blood-brain barrier penetration compared to non-fluorinated analogs like . However, this may reduce aqueous solubility relative to sulfonyl- or carboxylic acid-containing derivatives (e.g., ).

Pharmacological Implications :

- Piperidine derivatives with trifluoromethyl groups (target compound, ) are often explored in CNS disorders due to their balance of stability and bioavailability.

- Compounds with sulfonyl or carboxylic acid groups (e.g., ) may exhibit improved solubility but reduced CNS penetration, directing them toward peripheral targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-ol?

- Methodological Answer : Focus on reaction conditions such as solvent choice (e.g., methanol/ethanol for solubility) and catalysts (e.g., palladium or copper complexes for coupling reactions). Purification steps (e.g., column chromatography) and inert atmospheres (to prevent oxidation of sensitive groups like trifluoromethyl) are critical. Monitor intermediates using HPLC or TLC to ensure stepwise progression .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and NMR to confirm substituent positions (e.g., piperidinyl, trifluoromethyl).

- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., pyrimidinyl-oxy-methyl linkage) .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended for evaluating biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or GPCRs linked to the piperidinyl group). Use comparative tables (as in ) to benchmark activity against analogs. Include cytotoxicity assays (e.g., MTT) to rule off-target effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Meta-analysis : Cross-reference SAR data from analogs (e.g., ’s table comparing trifluoromethyl vs. nitro groups).

- Computational modeling : Use docking studies to predict binding affinities and validate with mutagenesis (e.g., piperidinyl interactions).

- Controlled replication : Standardize assay conditions (pH, temperature) to minimize variability .

Q. What experimental design strategies are optimal for long-term stability studies under varying environmental conditions?

- Methodological Answer :

- Split-plot design : Assign factors (e.g., temperature, humidity) to main plots and subplots (e.g., pH, light exposure) to assess interactions.

- Accelerated stability testing : Use Arrhenius kinetics to predict degradation pathways (e.g., hydrolysis of trifluoropropyl group).

- Analytical monitoring : Track degradation products via LC-MS and correlate with environmental variables .

Q. How can researchers assess the environmental fate and ecological risks of this compound?

- Methodological Answer :

- Partitioning studies : Measure log (octanol-water) to predict bioaccumulation.

- Biotic/abiotic degradation : Use OECD 307/308 guidelines to simulate soil/water breakdown (e.g., hydrolysis of pyrimidinyl ethers).

- Trophic transfer models : Quantify biomagnification potential in aquatic ecosystems using species sensitivity distributions (SSDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.